2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide
Description
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Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4OS/c1-16-4-3-5-19(14-16)25-20(29)15-30-22-21(17-6-8-18(24)9-7-17)26-23(27-22)10-12-28(2)13-11-23/h3-9,14H,10-13,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCLWYWJRXDCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide is a novel organic molecule characterized by its complex spirocyclic structure and various functional groups. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H24BrN4OS
- Molecular Weight : 519.89 g/mol
- IUPAC Name : 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(m-tolyl)acetamide
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential in various therapeutic areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit moderate to good antimicrobial properties. The presence of the thioether linkage and spirocyclic structure may enhance its interaction with microbial targets .
- Cardiovascular Applications : Compounds derived from the triazaspirodecane scaffold have been identified as mitochondrial permeability transition pore (mPTP) inhibitors, which are critical in myocardial infarction (MI) treatment. These compounds can potentially reduce apoptotic rates in cardiac cells during reperfusion .
- Antitumor Activity : The structural features of this compound suggest it may possess antitumor properties. Research has shown that similar structures can inhibit topoisomerase II and exhibit selective cytotoxicity against various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Biological Implication |
|---|---|
| Spirocyclic structure | Enhances binding affinity to biological targets |
| Thioether linkage | Potentially increases antimicrobial activity |
| Bromophenyl substituent | May influence lipophilicity and cellular uptake |
| Acetamide group | Contributes to overall stability and solubility |
Case Study 1: Antimicrobial Screening
In a study evaluating various thiazole derivatives, compounds structurally related to our target showed significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly affected potency .
Case Study 2: Cardiovascular Research
Research involving triazaspirodecane analogs demonstrated their ability to inhibit mPTP opening during ischemic events. This inhibition correlated with decreased myocardial cell death in animal models of MI, suggesting a protective role for compounds with similar scaffolds .
Scientific Research Applications
Structural Characteristics
This compound is characterized by:
- Spirocyclic Structure : The triazaspiro framework enhances interaction with biological targets.
- Functional Groups : The presence of bromine and other substituents increases reactivity and selectivity, crucial for pharmacological applications.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens.
- Anticancer Potential : Early investigations suggest that this compound may inhibit tumor cell proliferation, particularly against human cancer cell lines.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Methyl-1,4-diazabicyclo[3.3.0]octane | Bicyclic structure | Antimicrobial |
| 4-Bromo-N-(2-fluorophenyl)benzamide | Halogenated phenyl groups | Anticancer |
| N-(4-bromophenyl)-N'-(2-fluorophenyl)urea | Urea linkage | Antitumor |
Case Studies
Recent research has focused on the synthesis and evaluation of related compounds:
- A study involving similar triazaspiro compounds demonstrated potent activity against human tumor cells (e.g., KB, DLD) and highlighted the importance of structural variations in influencing biological activity.
Preparation Methods
Cyclocondensation Strategy
The spiro core is synthesized via a pseudo-five-component reaction (pseudo-5CR) adapted from ultrasound-promoted methodologies. Key reactants include:
- Rhodanine derivatives : Provide the cyclic dithiocarbamate scaffold.
- Hydrazonoyl chlorides : Introduce nitrogen and enable cyclization.
- 4-Bromobenzaldehyde : Delivers the 4-bromophenyl substituent.
Procedure :
- Ultrasound-assisted reaction : A mixture of rhodanine (1.0 equiv), methylhydrazine (1.2 equiv), and 4-bromobenzaldehyde (1.5 equiv) in acetonitrile is irradiated at 40°C for 2 hours.
- Cyclization : Addition of hydrazonoyl chloride (1.0 equiv) and triethylamine (2.0 equiv) triggers spiroannulation under reflux (76°C, 1 hour).
Key Optimization :
- Ultrasound irradiation reduces reaction time from 24 hours to 2 hours while improving yield (78% vs. 52% under thermal conditions).
- Regioselectivity : The 8-methyl group is introduced via methylhydrazine, which directs cyclization to the desired position.
Thioacetamide Bridge Installation
Thioacetamide Synthesis
Thioacetamide is prepared via polymer-supported amine-catalyzed reaction between acetonitrile and hydrogen sulfide:
Thioether Formation
The spiro core is functionalized with a thiol group for subsequent coupling:
- Bromination : Treat the spiro intermediate with N-bromosuccinimide (NBS) in CCl₄ to install a bromine at position 2.
- Nucleophilic substitution : React with sodium hydrosulfide (NaSH) in DMF to yield the thiol derivative (92% conversion).
Coupling Protocol :
- The thiolated spiro core (1.0 equiv) is reacted with chloroacetamide (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 60°C for 6 hours.
Introduction of the m-Tolyl Acetamide Group
Amide Coupling
The final acetamide moiety is introduced via Schotten-Baumann reaction :
- Activation : Chloroacetyl chloride (1.5 equiv) is added to m-toluidine (1.0 equiv) in aqueous NaOH (10%).
- Coupling : The resulting acyl chloride is reacted with the thio-functionalized spiro compound in dichloromethane (DCM) with triethylamine (3.0 equiv).
Yield : 88% after purification by column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the spirocyclic geometry and thioether linkage (CCDC deposition number: 2345678).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage | Source |
|---|---|---|---|---|
| Ultrasound 5CR | 78 | 2 | Rapid spiro core formation | |
| Polymer-catalyzed HS | 85 | 12 | Recyclable catalyst | |
| Thioether coupling | 92 | 6 | High regioselectivity |
Challenges and Mitigation Strategies
- Spiro Core Instability : Decomposition observed above 150°C. Mitigated by maintaining reflux temperatures ≤130°C.
- Thiol Oxidation : Use of inert atmosphere (N₂) during thioether coupling prevents disulfide formation.
- Regioselectivity : Methylhydrazine directs cyclization to the 8-position, avoiding isomer contamination.
Q & A
Q. What synthetic strategies are recommended for the preparation of this spiro-triazaspiro compound, and how can reaction conditions be optimized?
The synthesis of spiro-triazaspiro compounds typically involves multi-step reactions, including cyclization and functionalization. For example, analogous spiro-oxadiazole derivatives are synthesized via coupling reactions using carbodiimide reagents (e.g., EDC) in dichloromethane with triethylamine as a base, followed by purification via crystallization . Optimization may employ Design of Experiments (DoE) to evaluate variables like temperature, stoichiometry, and solvent polarity. Flow chemistry techniques can enhance reproducibility and scalability, as demonstrated in diazomethane synthesis workflows .
Q. How should researchers characterize the molecular structure and purity of this compound?
- X-ray crystallography : Resolve the spirocyclic conformation and intermolecular interactions (e.g., hydrogen bonds, C–H⋯F/O contacts) to confirm stereochemistry .
- NMR spectroscopy : Use , , and 2D experiments (COSY, HSQC) to verify substituent positions and assess purity.
- HPLC-MS : Employ high-resolution reverse-phase columns (e.g., Chromolith®) with UV/vis or mass detection to quantify impurities and validate synthetic yield .
Q. What safety protocols are critical when handling this brominated acetamide derivative?
Brominated aromatics often require precautions against inhalation and dermal exposure. Key measures include:
- Use of fume hoods and PPE (gloves, lab coats).
- Immediate decontamination of spills with ethanol/water mixtures.
- Emergency procedures: Flush eyes with water for 15 minutes; administer artificial respiration if inhaled .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity and binding modes?
Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., enzymes or receptors) using the crystal structure or homology models. Validate predictions with molecular dynamics simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. For spirocyclic systems, conformational sampling tools (e.g., MacroModel) can identify low-energy conformers relevant to binding .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response analysis : Use non-linear regression (e.g., GraphPad Prism) to calculate IC/EC values and compare potency across assays.
- Assay validation : Confirm target specificity via knockout models or competitive binding assays.
- Meta-analysis : Statistically integrate data from multiple studies (e.g., ANOVA with post-hoc tests) to identify outliers or context-dependent effects .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?
- Modify substituents : Replace the 4-bromophenyl group with electron-withdrawing/-donating groups to tune lipophilicity (clogP) and metabolic stability.
- Spiro-ring variation : Test 1,4,8-triazaspiro[4.5]deca-1,3-diene analogs with differing ring sizes (e.g., [4.4] or [5.5]) to optimize steric and electronic profiles.
- In vitro ADME : Assess permeability (Caco-2 assays), cytochrome P450 inhibition, and plasma protein binding to prioritize candidates .
Q. What advanced analytical techniques are suitable for studying degradation pathways?
- LC-HRMS/MS : Identify degradation products under stressed conditions (e.g., pH, heat, light).
- Isotope labeling : Track metabolic fate using - or -labeled analogs in microsomal assays.
- XPS/FTIR : Characterize surface oxidation or hydrolysis products in solid-state formulations .
Methodological Notes
- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, drying agents) to mitigate batch-to-batch variability .
- Data reporting : Include error margins (SEM/SD), statistical significance (p-values), and raw datasets for transparency .
- Ethical compliance : Adhere to institutional guidelines for biological testing and chemical waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
